1-Methoxy-4-(1-methoxy-1-methylethyl)-1-methylcyclohexane
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Overview
Description
1-Methoxy-4-(1-methoxy-1-methylethyl)-1-methylcyclohexane is an organic compound with the molecular formula C12H24O2 It is a derivative of cyclohexane, featuring methoxy and methyl groups attached to the cyclohexane ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methoxy-4-(1-methoxy-1-methylethyl)-1-methylcyclohexane typically involves the alkylation of cyclohexane derivatives. One common method is the reaction of 1-methylcyclohexanol with methoxy reagents under acidic conditions. The reaction proceeds through the formation of a carbocation intermediate, which then undergoes nucleophilic substitution to yield the desired product.
Industrial Production Methods: Industrial production of this compound may involve catalytic processes to enhance yield and selectivity. Catalysts such as sulfuric acid or Lewis acids can be employed to facilitate the alkylation reaction. The reaction conditions, including temperature and pressure, are optimized to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions: 1-Methoxy-4-(1-methoxy-1-methylethyl)-1-methylcyclohexane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst, resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur, where the methoxy groups are replaced by other nucleophiles such as halides or amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium or platinum catalysts
Substitution: Halides (e.g., HCl, HBr), amines (e.g., NH3)
Major Products Formed:
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols
Substitution: Halogenated or aminated cyclohexane derivatives
Scientific Research Applications
1-Methoxy-4-(1-methoxy-1-methylethyl)-1-methylcyclohexane has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-Methoxy-4-(1-methoxy-1-methylethyl)-1-methylcyclohexane involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation. The exact molecular pathways and targets are subjects of ongoing research.
Comparison with Similar Compounds
- 1-Methoxy-4-methylcyclohexane
- 1-Methoxy-4-(1-methylethyl)cyclohexane
- 1-Methoxy-4-(1-methoxyethyl)cyclohexane
Comparison: 1-Methoxy-4-(1-methoxy-1-methylethyl)-1-methylcyclohexane is unique due to the presence of two methoxy groups and a methyl group on the cyclohexane ring. This structural arrangement imparts distinct chemical and physical properties compared to its analogs. For instance, the compound may exhibit different reactivity patterns and biological activities, making it a valuable subject for further study.
Properties
CAS No. |
69680-38-2 |
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Molecular Formula |
C12H24O2 |
Molecular Weight |
200.32 g/mol |
IUPAC Name |
1-methoxy-4-(2-methoxypropan-2-yl)-1-methylcyclohexane |
InChI |
InChI=1S/C12H24O2/c1-11(2,13-4)10-6-8-12(3,14-5)9-7-10/h10H,6-9H2,1-5H3 |
InChI Key |
GGRDCTPZRBUOJU-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC(CC1)C(C)(C)OC)OC |
Origin of Product |
United States |
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